4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid

Kinase inhibition Medicinal chemistry Drug discovery

4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid (CAS 1401319-24-1, molecular formula C12H16N2O3S) is a synthetically derivatized aminothiazole incorporating a cyclohepta-fused thiazole core tethered via an amide linkage to a butanoic acid chain. This compound is commercially available from multiple specialty chemical vendors as a 95%+ purity research screening compound.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
CAS No. 1401319-24-1
Cat. No. B1398149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid
CAS1401319-24-1
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=N2)NC(=O)CCC(=O)O
InChIInChI=1S/C12H16N2O3S/c15-10(6-7-11(16)17)14-12-13-8-4-2-1-3-5-9(8)18-12/h1-7H2,(H,16,17)(H,13,14,15)
InChIKeyPXFXKJQLKLHVDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

High-Purity 4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic Acid (CAS 1401319-24-1) for Research Procurement


4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid (CAS 1401319-24-1, molecular formula C12H16N2O3S) is a synthetically derivatized aminothiazole incorporating a cyclohepta-fused thiazole core tethered via an amide linkage to a butanoic acid chain. This compound is commercially available from multiple specialty chemical vendors as a 95%+ purity research screening compound . The unique cycloheptane-fused thiazole scaffold distinguishes it from simpler 2-aminothiazoles commonly used in medicinal chemistry, providing a structurally constrained bicyclic system that can modulate target binding and physicochemical properties . While publicly disclosed biological assay data for this exact compound are limited, its structural features place it within the broader class of thiazole-based kinase inhibitors and metal-chelating ligands that have demonstrated nanomolar to micromolar potency across multiple therapeutic target classes [1][2].

Why 4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic Acid Cannot Be Replaced by Simpler Thiazole Analogs


Generic substitution of 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid with simpler 2-aminothiazoles (e.g., 4-oxo-4-(thiazol-2-ylamino)butanoic acid, CAS 19692-00-3) or unsubstituted cyclohepta[d]thiazol-2-amine introduces structurally significant differences that alter target binding, physicochemical properties, and biological selectivity. The cycloheptane-fused bicyclic system confers increased steric bulk (molecular weight 268.3 g/mol for the target compound vs. 168.3 g/mol for the simpler 2-amino analog [1]) and reduced conformational flexibility, which can enhance target selectivity. In a closely related structural series, the cyclohepta[d]thiazol-2-amine core demonstrated a butyrylcholinesterase (BChE) IC50 of 130 nM with high selectivity over acetylcholinesterase [2], highlighting how the cycloheptane ring fusion directly contributes to potency and selectivity profiles that simpler thiazoles cannot replicate. The butanoic acid chain further enables downstream derivatization or metal coordination not possible with the free amine alone [3].

Quantitative Differentiation Evidence for 4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic Acid vs. Structural Comparators


Kinase Inhibitor Scaffold Potential: Cyclohepta-Fused vs. Simple Aminothiazole Cores

Patent literature explicitly claims thiazole compounds incorporating cyclohepta-fused and related bicyclic cores as protein kinase B (PKB/Akt) inhibitors, with the cycloheptane ring identified as a preferred embodiment for enhancing target binding affinity [1]. In a closely related patent series on thiazolyl-based kinase inhibitors, compounds bearing cycloalkyl-fused thiazole scaffolds exhibited IC50 values in the nanomolar range against multiple kinases, with the conformational constraint provided by ring fusion cited as a key determinant of potency [2]. By contrast, simpler monocyclic 4-oxo-4-(thiazol-2-ylamino)butanoic acid (CAS 19692-00-3) has been reported primarily as a metal-chelating ligand scaffold rather than a direct kinase inhibitor [3], indicating that the cyclohepta-fused core of the target compound opens a distinct therapeutic target space.

Kinase inhibition Medicinal chemistry Drug discovery

Butyrylcholinesterase (BChE) Selectivity: Cyclohepta[d]thiazole Core vs. Standard Cholinesterase Inhibitors

The core cyclohepta[d]thiazol-2-amine scaffold (direct synthetic precursor of the target compound) has been characterized as a potent and highly selective butyrylcholinesterase (BChE) inhibitor with an IC50 of 130 nM, demonstrating marked selectivity over acetylcholinesterase (AChE) and no cytotoxicity at 100 μM concentrations [1]. This represents a >100-fold selectivity window over AChE, a critical safety differentiator versus non-selective cholinesterase inhibitors such as donepezil (AChE IC50 ~6.7 nM; BChE IC50 ~7.4 μM) [2]. While the target compound bears an additional butanoic acid moiety that may modulate potency, the cyclohepta[d]thiazole core is the established pharmacophore responsible for this selectivity profile. Simpler thiazole-based cholinesterase inhibitors lacking the cyclohepta fusion typically show IC50 values in the low micromolar range (2.7–30 μM) rather than the sub-micromolar potency achieved by the fused bicyclic system .

Butyrylcholinesterase Alzheimer's disease Selectivity profiling

Metal Chelation and Coordination Chemistry: Butanoic Acid Derivative vs. Unfunctionalized Amine

The butanoic acid moiety of the target compound provides a carboxylate functional group capable of metal coordination, a feature absent in the simpler 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine (CAS 14292-44-5). In a directly analogous system, 4-oxo-4-(thiazol-2-ylamino)butanoic acid was employed as a bidentate [O,O] donor ligand to synthesize a series of organotin(IV) carboxylates, where the carboxylate group coordinated to the tin center while the amide and thiazole functionalities remained available for secondary interactions [1]. The resulting organotin complexes exhibited antileishmanial activity exceeding that of Amphotericin B standard, alongside significant cytotoxicity and protein kinase inhibition [1]. The target compound, by virtue of its identical butanoic acid functionality positioned on a cyclohepta-fused thiazole, enables analogous metal complexation chemistry while offering the additional steric and electronic modulation provided by the cycloheptane ring.

Metal chelation Organometallic chemistry Coordination complexes

Molecular Complexity and Physicochemical Differentiation from Screening Library Analogs

The target compound (C12H16N2O3S, MW 268.3 g/mol) occupies a physicochemical space distinct from both simpler fragment-like thiazole cores and larger elaborated analogs. Compared to the core fragment 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine (C8H12N2S, MW 168.3 g/mol) [1], the addition of the butanoic acid chain increases molecular weight by approximately 100 g/mol, adds two hydrogen bond acceptors (carbonyl and carboxylate oxygens), introduces one hydrogen bond donor (carboxylic acid OH), and adds five rotatable bonds . These features place the compound in a more lead-like rather than fragment-like property space, making it suitable for direct biological screening without requiring further elaboration. Compared to fully elaborated analogs such as 2-{[4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid (MW ~480 g/mol) , the target compound retains greater ligand efficiency potential.

Molecular complexity Drug-likeness Fragment-based screening

Amide Bond Hydrolytic Stability: Structural Advantage Over Ester-Linked Thiazole Analogs

The target compound features an amide linkage connecting the cyclohepta[d]thiazole core to the butanoic acid chain, providing superior hydrolytic stability compared to ester-linked thiazole analogs such as methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate . Amide bonds are inherently more resistant to both chemical and enzymatic hydrolysis than ester bonds, with typical amide half-lives under physiological conditions measured in years versus hours-to-days for esters [1]. This structural feature is particularly relevant for biological assays conducted in aqueous buffer or serum-containing media. Additionally, the amide NH group serves as a hydrogen bond donor (accounting for one of the compound's two HBDs) , capable of engaging in target-directed hydrogen bonding that ester analogs cannot provide, while the ketone carbonyl at the 4-position contributes an additional hydrogen bond acceptor site.

Chemical stability Amide bond Metabolic stability

Optimal Application Scenarios for 4-Oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic Acid Based on Quantitative Evidence


Kinase-Targeted Medicinal Chemistry and Lead Optimization Programs

The cyclohepta[d]thiazole scaffold is explicitly claimed in multiple kinase inhibitor patents as a preferred structural embodiment for achieving nanomolar potency against PKB/Akt and related kinases [1]. Medicinal chemistry teams pursuing kinase targets can utilize this compound as a pre-functionalized intermediate that already incorporates the key bicyclic pharmacophore identified in patent literature, potentially accelerating hit-to-lead timelines. The butanoic acid chain provides a synthetic handle for amide coupling, esterification, or salt formation without requiring de novo construction of the cyclohepta-thiazole core. The amide linkage ensures compound stability during biochemical and cell-based kinase assays, as demonstrated by the class-level hydrolytic stability advantage over ester-linked analogs .

Butyrylcholinesterase-Focused CNS Drug Discovery

The structurally analogous cyclohepta[d]thiazol-2-amine core has demonstrated BChE inhibition with an IC50 of 130 nM and >100-fold selectivity over AChE, validated in peer-reviewed primary literature [1]. For Alzheimer's disease research programs where selective BChE inhibition is hypothesized to confer therapeutic benefit with reduced cholinergic side effects, the target compound provides the same bicyclic pharmacophore with an additional functionalization point. The compound's favorable lead-like physicochemical properties (MW 268.3, tPSA ~96 Ų) are consistent with CNS drug-likeness criteria, and the core scaffold has been shown to be non-cytotoxic at 100 μM concentrations [1], supporting its use in neuronal cell-based assays.

Organometallic and Bioinorganic Chemistry Research

The butanoic acid carboxylate group enables bidentate [O,O] metal coordination, as demonstrated by structurally analogous 4-oxo-4-(thiazol-2-ylamino)butanoic acid, which formed well-characterized organotin(IV) complexes exhibiting antileishmanial activity exceeding that of Amphotericin B [1]. Researchers in metallodrug discovery can employ the target compound as a ligand for synthesizing novel metal complexes where the cycloheptane ring provides additional steric and lipophilic modulation beyond what simpler thiazole-carboxylate ligands offer. The amide NH and thiazole nitrogen remain available for secondary coordination or target interactions, as confirmed by single-crystal XRD studies on analogous systems [1].

Fragment-to-Lead and Diversity-Oriented Synthesis Libraries

The compound occupies a strategically valuable position in the fragment-to-lead pipeline, being more elaborated than fragment-sized cores (MW 168.3 for the parent amine) [1] yet significantly smaller than fully elaborated patent examples (MW > 400) . With commercial availability at 95%+ purity from multiple vendors , it is suitable for direct inclusion in medium-throughput screening libraries. The combination of a rigid bicyclic core (favorable for entropic binding), an amide hydrogen bond donor, a ketone hydrogen bond acceptor, and a carboxylate functionality provides diverse interaction potential with biological targets while maintaining synthetic tractability for parallel derivatization.

Quote Request

Request a Quote for 4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.